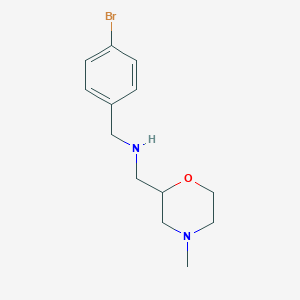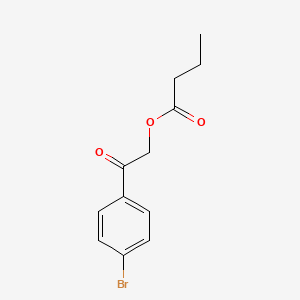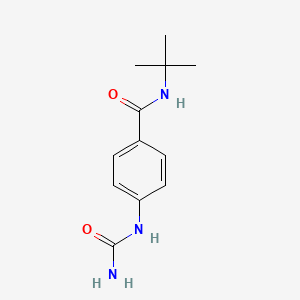![molecular formula C9H19ClN2O3 B14913393 tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O3·HCl. It is commonly used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals. The compound is known for its stability and reactivity, making it a valuable tool in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride typically involves the following steps:
Formation of 3-(aminomethyl)oxetan-3-ol: This is achieved by reacting the appropriate amino alcohol with epoxide under suitable conditions.
Reaction with tert-butyl isocyanate: The 3-(aminomethyl)oxetan-3-ol is then reacted with tert-butyl isocyanate in the presence of a base to form tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate.
Hydrochloride formation: Finally, the carbamate is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Oxidation and reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution reactions: Various substituted oxetanes and carbamates.
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Hydrolysis: Amines and carbon dioxide.
Aplicaciones Científicas De Investigación
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and specialty materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. Its carbamate group can undergo hydrolysis, releasing the active amine, which can then participate in further chemical reactions. The oxetane ring provides stability and reactivity, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]methylcarbamate: Similar structure but with a methyl group instead of a hydrogen atom.
tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate: Another closely related compound with slight variations in the substituents.
Uniqueness
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride is unique due to its specific combination of the oxetane ring and carbamate group. This combination provides a balance of stability and reactivity, making it particularly useful in various synthetic applications. Its hydrochloride salt form enhances its solubility and ease of handling in laboratory and industrial settings.
Propiedades
Fórmula molecular |
C9H19ClN2O3 |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9;/h4-6,10H2,1-3H3,(H,11,12);1H |
Clave InChI |
UKAOKELELBYVLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(COC1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


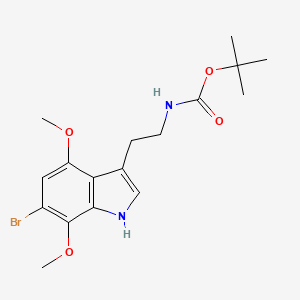

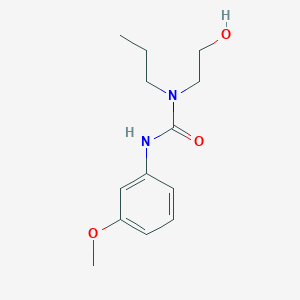
![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
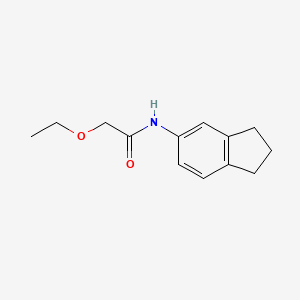
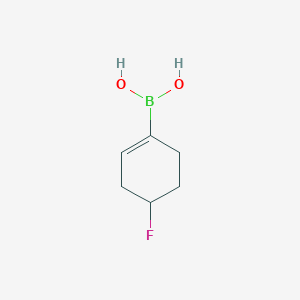
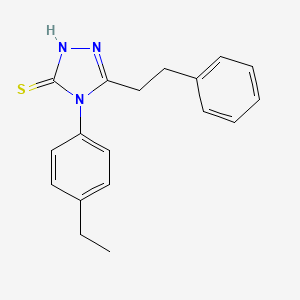
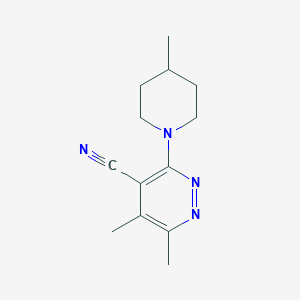
![N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)


